N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide
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Overview
Description
N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide is a complex organic compound with potential applications in various scientific fields. This compound features a nitrous amide functional group and a phenyl ring substituted with nitroso and alkyl groups, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide typically involves multiple steps, including the formation of the nitroso group and the coupling of the alkyl chains to the phenyl ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitro compounds, amines, and various substituted phenyl derivatives.
Scientific Research Applications
N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s alkyl chains and phenyl ring also contribute to its overall activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methyloctan-3-yl)-N-[4-(nitroso)phenyl]nitrous amide
- N-(6-methyloctan-3-yl)-N-[4-(amino)phenyl]nitrous amide
- N-(6-methyloctan-3-yl)-N-[4-(nitro)phenyl]nitrous amide
Uniqueness
N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide is unique due to its dual nitroso and alkyl substitutions on the phenyl ring, which confer distinct chemical and biological properties
Properties
CAS No. |
540475-39-6 |
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Molecular Formula |
C24H42N4O2 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide |
InChI |
InChI=1S/C24H42N4O2/c1-7-19(5)11-13-21(9-3)27(25-29)23-15-17-24(18-16-23)28(26-30)22(10-4)14-12-20(6)8-2/h15-22H,7-14H2,1-6H3 |
InChI Key |
PBCUEXUHOVCZDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(CC)N(C1=CC=C(C=C1)N(C(CC)CCC(C)CC)N=O)N=O |
Origin of Product |
United States |
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